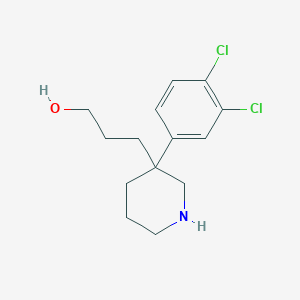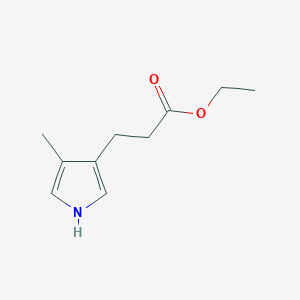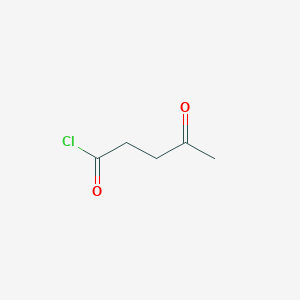![molecular formula C34H16F24P2 B178391 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane CAS No. 199342-62-6](/img/structure/B178391.png)
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane (1,2-BBTFPE) is a bidentate phosphine ligand used in organometallic chemistry. It is a white crystalline solid with a molecular weight of 627.98 g/mol and a melting point of 158-162 oC. It is a versatile ligand that is used in a variety of applications, including catalytic hydrogenation, cross-coupling reactions, and hydroformylation. 1,2-BBTFPE is also used as a ligand in transition-metal-catalyzed reactions.
科学的研究の応用
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has been used in a variety of scientific research applications. It has been used as a ligand in transition-metal-catalyzed reactions, such as the hydroformylation of olefins and the hydrogenation of ketones. It has also been used in the synthesis of organometallic compounds, such as palladium complexes and nickel complexes. Additionally, 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has been used in the synthesis of polymers and polyelectrolytes.
作用機序
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane acts as a bidentate ligand, meaning that it is able to coordinate to two metal centers at once. This allows it to form strong complexes with transition metals, which are important for catalytic reactions. The two trifluoromethyl groups on the phenyl ring of 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane also increase the electron-withdrawing ability of the ligand, making it more effective at catalyzing certain reactions.
生化学的および生理学的効果
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has not been shown to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse health effects. As such, it is generally considered to be safe for use in laboratory experiments.
実験室実験の利点と制限
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in most organic solvents. Additionally, it is a strong ligand that is able to form strong complexes with transition metals, making it ideal for catalytic reactions. However, 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane is not as stable as some other ligands, and it can be difficult to remove from the reaction mixture.
将来の方向性
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has a number of potential future applications. It could be used as a ligand in the synthesis of new organometallic compounds, such as ruthenium complexes and cobalt complexes. Additionally, it could be used in the synthesis of polymers and polyelectrolytes. Finally, it could be used in the development of new catalytic reactions, such as the hydrogenation of alkenes and the hydroformylation of cycloalkenes.
合成法
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane can be synthesized in a three-step process. In the first step, 3,5-dinitrobenzotrifluoride (DNBTF) is reacted with a base such as sodium hydroxide or potassium hydroxide. This reaction yields the corresponding trifluoromethylated phenol, which is then reacted with phosphorus oxychloride in the second step. This yields the corresponding trifluoromethylated phenylphosphonium salt. In the third step, the salt is reacted with ethylene diamine to yield 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane.
特性
IUPAC Name |
2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16F24P2/c35-27(36,37)15-3-16(28(38,39)40)8-23(7-15)59(24-9-17(29(41,42)43)4-18(10-24)30(44,45)46)1-2-60(25-11-19(31(47,48)49)5-20(12-25)32(50,51)52)26-13-21(33(53,54)55)6-22(14-26)34(56,57)58/h3-14H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEKIUOXBNSHDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(CCP(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16F24P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)


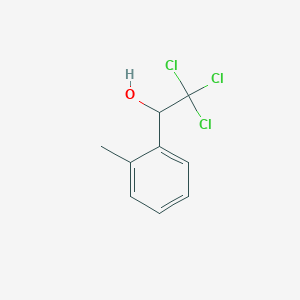

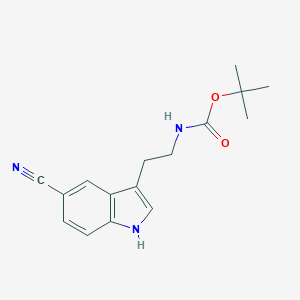
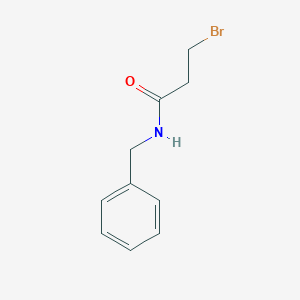

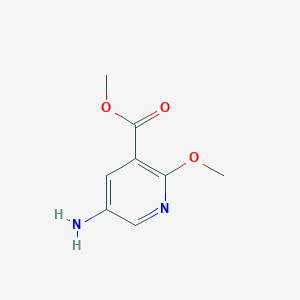
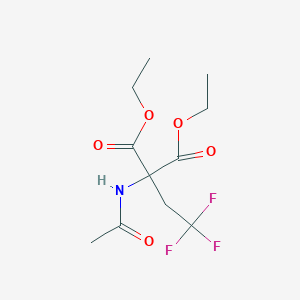
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)
